11-HEPE

概要

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .科学的研究の応用

- 11-HEPEは、潜在的な抗炎症作用について調査されてきました。 This compoundは、特定の受容体または経路と相互作用することで、免疫応答を調節し、炎症を軽減する可能性があります .

- 研究によると、this compoundは代謝調節に役割を果たす可能性があります。 This compoundは、脂質代謝、グルコース恒常性、エネルギーバランスに影響を与える可能性があります .

- 一部の研究では、this compoundは心臓血管の健康に貢献する可能性があることを示唆しています。 This compoundは、血管機能、血小板凝集、脂質プロファイルに影響を与える可能性があります .

- 予備的な証拠は、this compoundが神経保護効果を持つ可能性があることを示唆しています。 This compoundは、脳の酸化ストレスと炎症を軽減する可能性があります .

- 卵巣組織では、this compoundは他の脂質メディエーターと共に観察されています。 生殖プロセスにおけるthis compoundの特定の役割は、依然として興味深い分野です .

- 限られているものの、this compoundのがん細胞への影響を探求する研究があります。 This compoundは、細胞増殖、アポトーシス、腫瘍の進行に影響を与える可能性があります .

抗炎症作用

代謝調節

心臓血管の健康

神経保護

生殖生物学

がん研究

作用機序

Target of Action

It is known to bind to and activate receptors involved in anti-inflammatory processes .

Mode of Action

The specific mechanisms of action of 11-HEPE include its ability to bind to and activate receptors involved in anti-inflammatory processes, potentially leading to the suppression of pro-inflammatory genes and the promotion of resolution pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties. By binding to and activating certain receptors, it may suppress pro-inflammatory genes and promote resolution pathways, thereby reducing inflammation .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

11-HEPE interacts with various enzymes, proteins, and other biomolecules. It is produced by non-enzymatic oxidation of EPA . The specific enzymes involved in its metabolism are not clearly documented . It is known that EPA can be metabolized into hydroxyeicosapentaenoic acids (HEPEs) through the action of enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 monooxygenases (CYPs) .

Cellular Effects

This compound has been associated with anti-inflammatory properties . It influences cell function by modulating the production and function of certain cytokines and eicosanoids, which are critical mediators and regulators of inflammation . It has been observed to influence the survival and proliferation of certain cell lines .

Molecular Mechanism

It is known to bind to and activate receptors involved in anti-inflammatory processes, potentially leading to the suppression of pro-inflammatory genes and the promotion of resolution pathways .

Temporal Effects in Laboratory Settings

A study on a marine lipid concentration standardized to 17-HDHA and 18-HEPE (a related compound) showed improvements in quality of life, reduction in pain intensity and interference, and improved mood within 4 weeks in adults with chronic pain .

Dosage Effects in Animal Models

A study on a marine lipid concentration standardized to 17-HDHA and 18-HEPE showed beneficial effects in reducing pain intensity in adults with chronic pain .

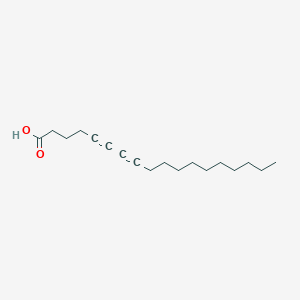

Metabolic Pathways

This compound is involved in the metabolic pathways of omega-3 polyunsaturated fatty acids. It is derived from EPA through the action of enzymes such as COXs, LOXs, and CYPs .

Transport and Distribution

It is known that in the body, water and solutes, including this compound, move through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .

Subcellular Localization

It is known that the intracellular fluid (ICF) compartment includes all fluid enclosed in cells by their plasma membranes, and this compound, being a soluble molecule, is likely to be found in this compartment .

特性

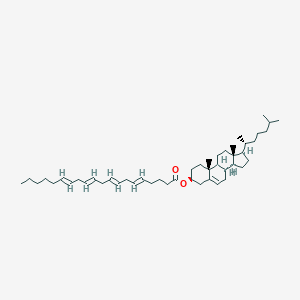

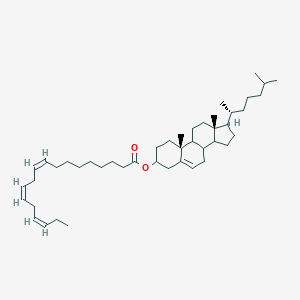

IUPAC Name |

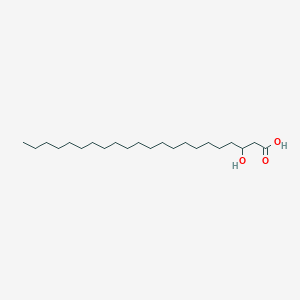

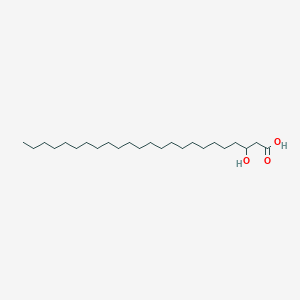

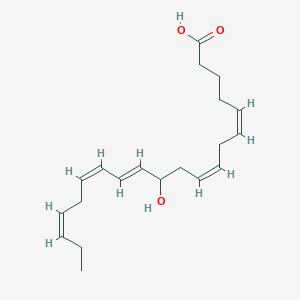

(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-WSAGHCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

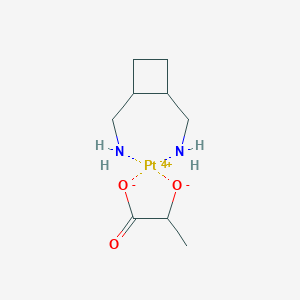

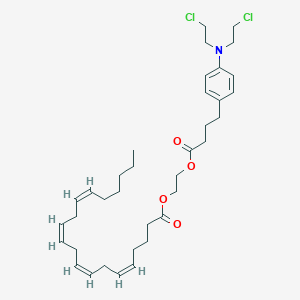

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

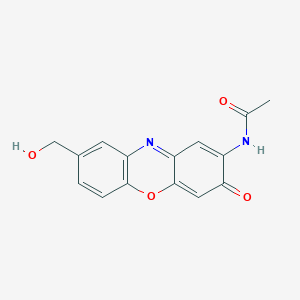

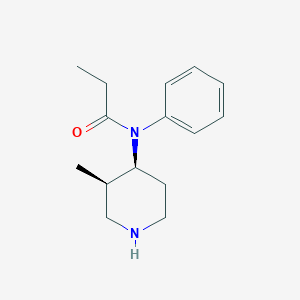

Feasible Synthetic Routes

Q1: What are the primary sources of 11-HEPE?

A1: this compound is primarily generated from the omega-3 fatty acid, EPA. This conversion is mediated by enzymes like lipoxygenases (LOX), particularly 12/15-LOX. [, ] While this compound is found naturally in limited amounts, dietary supplementation with EPA, commonly found in oily fish, can increase its production within the body.

Q2: How does this compound influence inflammation resolution?

A2: Research suggests that this compound, along with other specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation rather than merely inhibiting its initiation. [] While the precise mechanisms are still under investigation, some studies indicate that this compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. [] These receptors regulate gene expression involved in inflammation, lipid metabolism, and cellular differentiation.

Q3: Does genetic background affect an individual's response to EPA supplementation in terms of this compound production?

A3: Yes, research indicates that individuals carrying the APOE4 genotype, a genetic risk factor for various inflammatory conditions, exhibit a greater increase in plasma this compound levels following high-dose EPA and DHA supplementation for 12 months. [] This suggests that genetic factors can influence the body's ability to generate bioactive metabolites like this compound from dietary omega-3 fatty acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。